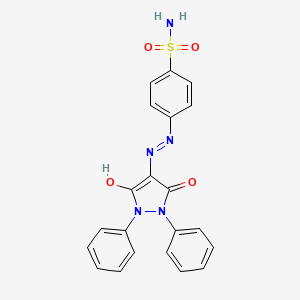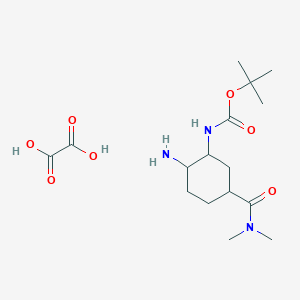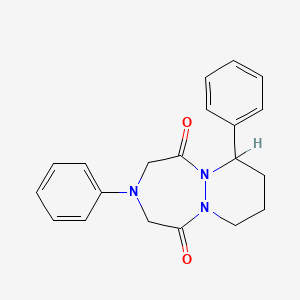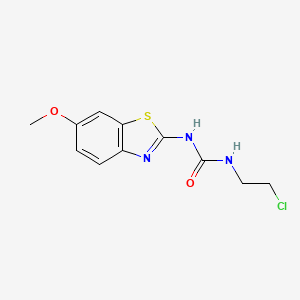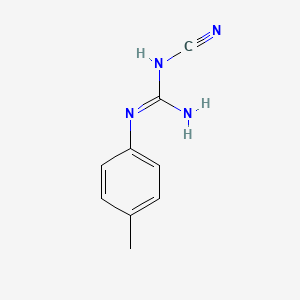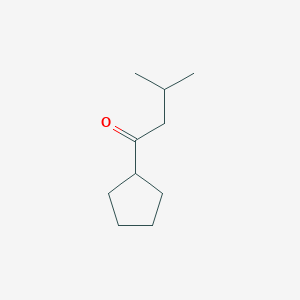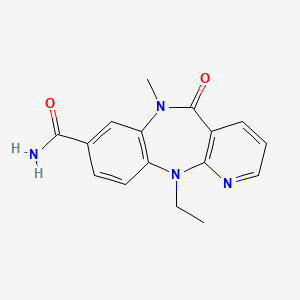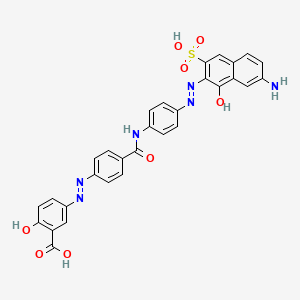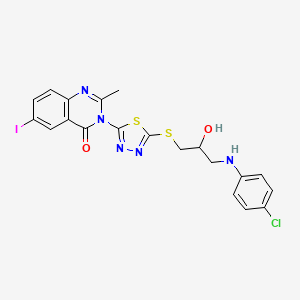![molecular formula C9H19NO3 B12808144 2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B12808144.png)
2-(Methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Me-Thr(Tbu)-OH, also known as N-Methyl-Threonine tert-Butyl Ester, is a derivative of the amino acid threonine. This compound is characterized by the presence of a methyl group attached to the nitrogen atom and a tert-butyl ester group attached to the hydroxyl group of threonine. It is commonly used in peptide synthesis and various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-Threonine tert-Butyl Ester typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by converting it into a tert-butyl ester. This is achieved by reacting threonine with tert-butyl alcohol in the presence of an acid catalyst.
Methylation of the Amino Group: The amino group of the protected threonine is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Deprotection: The final step involves the removal of any protecting groups to yield the desired N-Methyl-Threonine tert-Butyl Ester.
Industrial Production Methods
In industrial settings, the production of N-Methyl-Threonine tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-Threonine tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of N-Methyl-Threonine tert-Butyl Ester.
Applications De Recherche Scientifique
N-Methyl-Threonine tert-Butyl Ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: It serves as a model compound for studying protein structure and function.
Medicine: It is used in the development of peptide-based drugs and as a precursor for various pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of N-Methyl-Threonine tert-Butyl Ester involves its incorporation into peptides and proteins. The methyl group on the nitrogen atom can influence the folding and stability of peptides, while the tert-butyl ester group can protect the hydroxyl group during synthesis. The compound interacts with various molecular targets and pathways, depending on its specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-Serine tert-Butyl Ester: Similar in structure but with a serine backbone.
N-Methyl-Valine tert-Butyl Ester: Similar in structure but with a valine backbone.
N-Methyl-Leucine tert-Butyl Ester: Similar in structure but with a leucine backbone.
Uniqueness
N-Methyl-Threonine tert-Butyl Ester is unique due to the presence of both a methyl group on the nitrogen atom and a tert-butyl ester group on the hydroxyl group. This combination provides specific steric and electronic properties that influence its reactivity and interactions in peptide synthesis and other applications.
Propriétés
IUPAC Name |
2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQLWFONOUGLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


